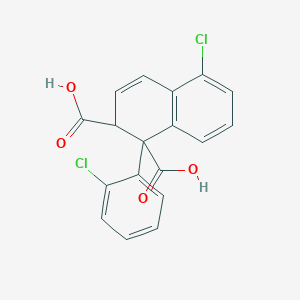
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid is an organic compound with a complex structure It features a naphthalene core with two carboxylic acid groups and chlorine atoms attached to the naphthalene and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, would be carefully controlled to maximize production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid groups to alcohols.
Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylated derivatives, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives might be explored for potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Research might investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chlorinated naphthalene derivatives and dihydronaphthalene dicarboxylic acids. Examples might include:
- 5-Chloro-1-(2-bromophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
- 5-Chloro-1-(2-fluorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid
Uniqueness
The uniqueness of 5-Chloro-1-(2-chlorophenyl)-1,2-dihydronaphthalene-1,2-dicarboxylic acid lies in its specific substitution pattern and the presence of both chlorine atoms and carboxylic acid groups. This unique structure can impart distinct chemical and physical properties, making it valuable for specific research applications.
Propriétés
Numéro CAS |
93203-79-3 |
|---|---|
Formule moléculaire |
C18H12Cl2O4 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
5-chloro-1-(2-chlorophenyl)-2H-naphthalene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C18H12Cl2O4/c19-14-7-3-5-11-10(14)8-9-13(16(21)22)18(11,17(23)24)12-4-1-2-6-15(12)20/h1-9,13H,(H,21,22)(H,23,24) |
Clé InChI |
RTQYEBUBEBWCHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2(C(C=CC3=C2C=CC=C3Cl)C(=O)O)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetaldehyde](/img/structure/B14345186.png)
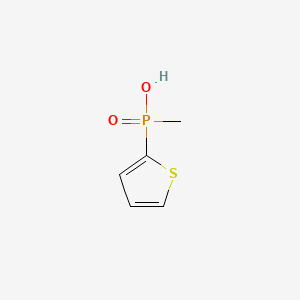
![4-[(2-{(E)-[(2-Aminophenyl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14345205.png)
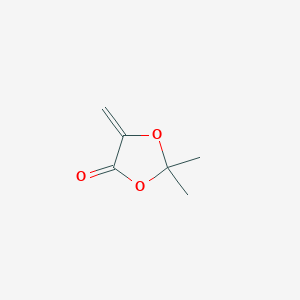

![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
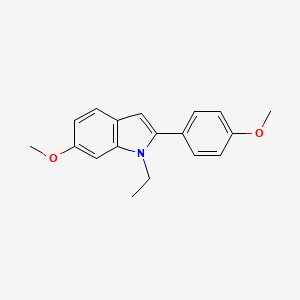
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
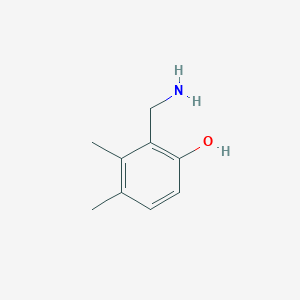

![8-Methyl-6-(thiophen-2-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B14345254.png)
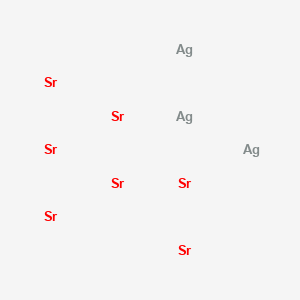
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
![Methyl spiro[2.4]hepta-4,6-diene-1-carboxylate](/img/structure/B14345275.png)
